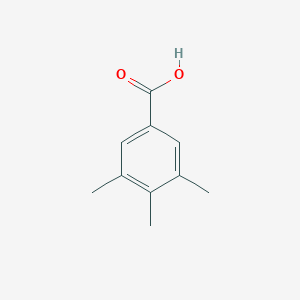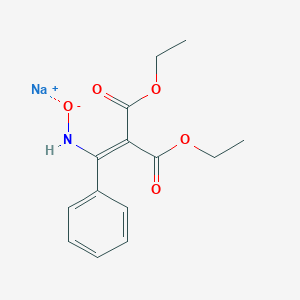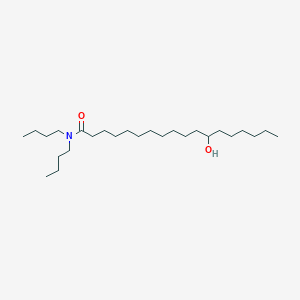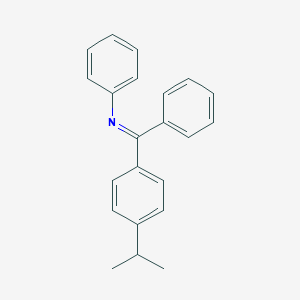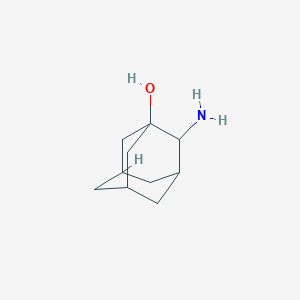
2-Aminoadamantan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoadamantan-1-ol is a chemical compound that belongs to the class of adamantane derivatives. It is a chiral compound with a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol. The compound has a hydroxyl group and an amino group attached to the adamantane ring. 2-Aminoadamantan-1-ol has been studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 2-Aminoadamantan-1-ol is not well understood. However, studies have suggested that the compound may act as a nucleophile, forming covalent bonds with other molecules. This property has been exploited in various chemical reactions, including the synthesis of chiral compounds.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Aminoadamantan-1-ol has low toxicity and does not cause significant adverse effects on cells and tissues. However, the compound has been shown to interact with certain enzymes and proteins, leading to changes in their activity and function. These effects have been studied in the context of drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Aminoadamantan-1-ol in lab experiments include its high purity, stability, and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its potential applications in various fields of research.
Orientations Futures
There are several future directions for the study of 2-Aminoadamantan-1-ol. One potential application is its use in the development of new drugs and therapeutic agents. The compound's unique chemical structure and properties make it a promising candidate for drug discovery. Additionally, further studies are needed to understand its mechanism of action and potential applications in asymmetric synthesis and other fields of research.
In conclusion, 2-Aminoadamantan-1-ol is a promising compound that has been studied for its potential applications in scientific research. The compound's unique chemical structure and properties make it a valuable tool for drug discovery and development, as well as asymmetric synthesis. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Applications De Recherche Scientifique
2-Aminoadamantan-1-ol has been studied for its potential applications in scientific research. One of the most notable applications is its use as a chiral auxiliary in asymmetric synthesis. The compound has been used to induce chirality in various organic compounds, leading to the development of new drugs, agrochemicals, and materials.
Propriétés
Numéro CAS |
17744-02-4 |
|---|---|
Nom du produit |
2-Aminoadamantan-1-ol |
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
2-aminoadamantan-1-ol |
InChI |
InChI=1S/C10H17NO/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9,12H,1-5,11H2 |
Clé InChI |
PRJMANGDYDEYMM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3N)O |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3N)O |
Synonymes |
2-Aminoadamantan-1-ol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

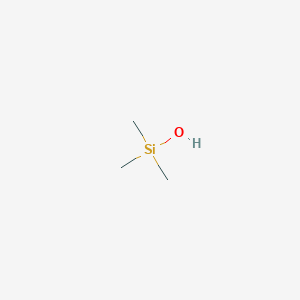

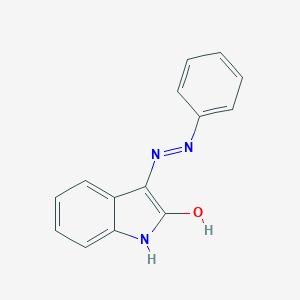

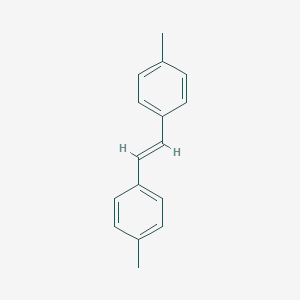
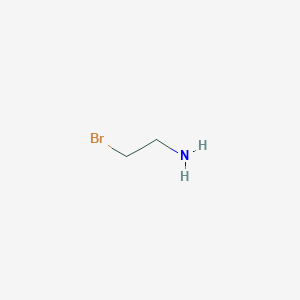
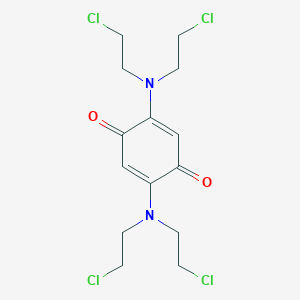
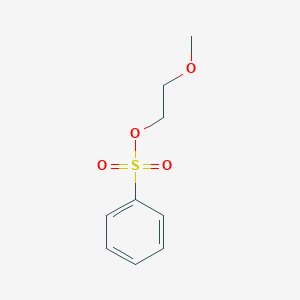
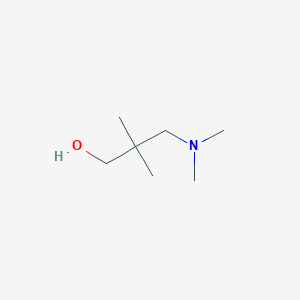
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
